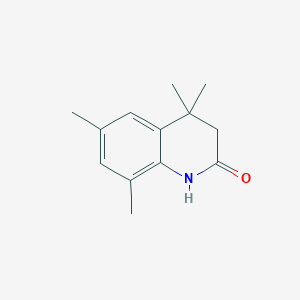
4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly referred to as TDQ and has been found to have several biochemical and physiological effects. In
Scientific Research Applications
Enantiomerically Pure Quinolones Synthesis : 3,4-Dihydroquinolin-2(1H)-ones, which are structurally related to 4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one, have potential biological and pharmacological significance. Researchers have used enantiomerically pure benzothiazines to synthesize a series of enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones under mild conditions, indicating their relevance in organic synthesis (Harmata & Hong, 2007).
Anticancer Drug Synthesis : 4-Aryl-3,4-dihydroquinolin-2(1H)-one derivatives, structurally similar to the compound , have been used for the synthesis of valuable molecules, including the anticancer drug tipifarnib. This highlights their utility in the development of therapeutics (Mierina, Jure, & Stikute, 2016).
Biologically Interesting Molecules Synthesis : A study reported the metal-free radical haloazidation of benzene-tethered 1,7-enynes to form azidylated 3,4-dihydroquinolin-2(1H)-ones, showcasing their role in constructing complex biologically interesting molecules (Wang et al., 2016).
Antiradical Properties : Another research demonstrated the synthesis of 4-aryl-3,4-dihydroquinolin-2(1H)-ones and examined their antiradical activity. It was found that some derivatives exhibit significant antiradical activity, indicating their potential in antioxidant applications (Mieriņa, Stikute, & Jure, 2014).
Anti-tubercular Agents : Zinc complexes of hydrazone derivatives bearing a 3,4-dihydroquinolin-2(1H)-one nucleus were synthesized and found to demonstrate significant antituberculosis activity, suggesting their potential as new anti-tubercular agents (Mandewale et al., 2016).
properties
IUPAC Name |
4,4,6,8-tetramethyl-1,3-dihydroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-8-5-9(2)12-10(6-8)13(3,4)7-11(15)14-12/h5-6H,7H2,1-4H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXYGYFZXSBVWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(CC(=O)N2)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,6,8-Tetramethyl-3,4-dihydroquinolin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

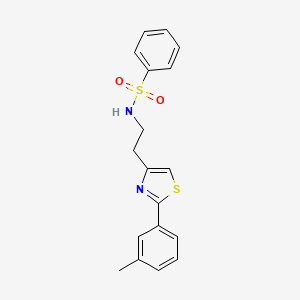
![4-methyl-7-(4-methylbenzyl)-2-(4-methylphenyl)-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B2468310.png)
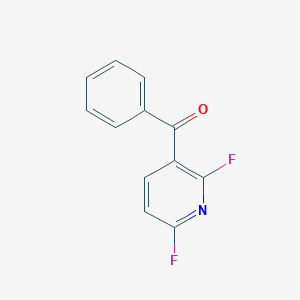
![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-4-((2,3,4-trimethylphenyl)sulfonyl)piperazine](/img/structure/B2468313.png)
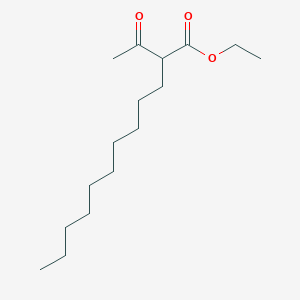
![1,3-Dimethyl-5-[(4-nitrophenyl)methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2468319.png)
![4-({[(2-Fluorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2468320.png)
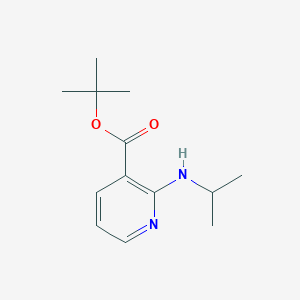
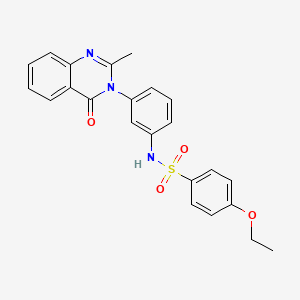
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-chlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide](/img/structure/B2468325.png)
![2-[Cyano(2,4-dichlorophenyl)methyl]-6-fluorobenzenecarbonitrile](/img/structure/B2468326.png)
![1-(Furan-3-yl)-2-(thieno[3,2-d]pyrimidin-4-ylamino)-1-thiophen-2-ylethanol](/img/structure/B2468329.png)
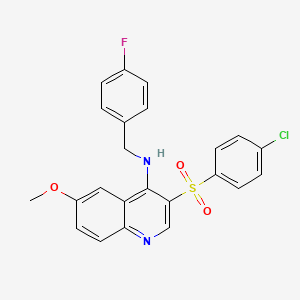
![[6-(4-fluorophenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2468331.png)